molecular formula C23H22N4O5S2 B2861293 N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953984-67-3

N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2861293
M. Wt: 498.57
InChI Key: QIWLMZNCFJFVKF-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N4O5S2 and its molecular weight is 498.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds related to the structure of N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been synthesized and evaluated for potential antitumor activity. Studies conducted by Yurttaş, Tay, and Demirayak (2015) on benzothiazole derivatives exhibited significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Additionally, Shams, Mohareb, Helal, and Mahmoud (2010) reported that similar compounds showed high inhibitory effects when tested for antiproliferative activity on human cancer cell lines (Shams et al., 2010).

Optoelectronic Properties

Thiazole-based compounds, including those structurally related to N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, have been studied for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated their electrochemical polymerization and optoelectronic properties (Camurlu & Guven, 2015).

Anti-inflammatory Activity

Compounds with a structure similar to the aforementioned chemical have also been investigated for their potential anti-inflammatory activity. Radwan, Shehab, and El-Shenawy (2009) synthesized and evaluated benzo[b]thiophene derivatives, revealing potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Coordination Complexes and Antioxidant Activity

Furthermore, the formation of coordination complexes involving pyrazole-acetamide derivatives has been studied, with an emphasis on antioxidant activity. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their coordination complexes, revealing significant antioxidant activity (Chkirate et al., 2019).

properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-14(28)24-15-3-2-4-16(9-15)26-22(30)13-34-23-27-18(12-33-23)11-21(29)25-17-5-6-19-20(10-17)32-8-7-31-19/h2-6,9-10,12H,7-8,11,13H2,1H3,(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWLMZNCFJFVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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